Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride
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Overview
Description
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is a compound that has been used in the synthesis of a ratiometric Schiff base fluorescent sensor . This sensor, referred to as R, has been shown to exhibit a highly sensitive and selective ratiometric response to In3+ in DMF/H2O tris buffer solution .
Molecular Structure Analysis
The molecular structure of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate allows it to form a complex with In3+ at a ratio of 1:2 . This complexation is key to its function as a sensor.Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride serves as a precursor in the synthesis of a variety of novel compounds. For instance, it has been utilized in the preparation of new azo-Schiff bases through reactions with specific aldehydes under reflux conditions, leading to compounds with defined crystal structures and potential applications in material science and chemistry (Menati, Mir, & Notash, 2020).
Antimicrobial and Anticancer Activities
Compounds derived from this compound have shown promising antimicrobial and anticancer activities. A study highlighted the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which exhibited significant antimicrobial properties and were further assessed for their anticancer potential through docking studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Synthesis of Heterocyclic Systems
This compound is a versatile building block for synthesizing various heterocyclic systems. One study described its use in creating thieno[2,3-d]-pyrimidine, thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, thieno[2,3-d]-1,3-thiazine, and 1,2,4-triazole systems, which were then evaluated for their antimicrobial effectiveness (Hemdan & Abd El-Mawgoude, 2015).
Application in Dye Synthesis
The compound has also found application in the synthesis of disperse dyes. A study demonstrated the preparation of azo dyes from 2-aminothiophene derivatives, including this compound, which exhibited good coloration and fastness properties on polyester, highlighting its potential use in the textile industry (Sabnis & Rangnekar, 1989).
Discovery of Apoptosis-Inducing Agents
Research has also focused on the discovery of new apoptosis-inducing agents for breast cancer treatment based on derivatives of this compound. These compounds have shown significant antiproliferative potential against various cancer cell lines, suggesting their promising role in cancer therapy (Gad et al., 2020).
Mechanism of Action
Target of Action
The primary targets of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride are In3+ and Pb2+ ions . These ions are recognized by the compound, which acts as a ratiometric Schiff base fluorescent sensor .
Mode of Action
The compound interacts with its targets (In3+ and Pb2+ ions) through a colorimetric/fluorescent dual-channel response . It exhibits a highly sensitive and selective ratiometric response to In3+ in DMF/H2O tris buffer solution . More importantly, it can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes .
Biochemical Pathways
The response mechanism of the compound to In3+ can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . These mechanisms are based on Gaussian theory calculations .
Pharmacokinetics
The compound exhibits a good linear correlation with the concentration of In3+ in the 5–25 μM range and the limit of detection for In3+ was found to be 8.36×10 –9 M . It also displayed a linear relationship to micromolar concentrations (0-50 μM) of Pb2+ and recognized Pb2+ in a ratiometric response with a detection limit of 8.3×10 –9 M .
Result of Action
The compound forms a complex with In3+ at a ratio of 1:2 with a complexation constant of 8.24×10 9 M2 . This results in a gradual decrease in fluorescence emission intensity at 420 nm and a gradual increase at 480 nm .
Action Environment
The compound can be used for the detection of indium in tap water with satisfactory recoveries . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as the presence of other ions and the pH of the solution.
Safety and Hazards
Future Directions
The sensor R, derived from Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, has potential for use in the detection of indium in tap water, with satisfactory recoveries . It also displayed a linear relationship to micromolar concentrations (0-50 μM) of Pb2+ and recognized Pb2+ in a ratiometric response . This suggests potential future applications in the detection of these ions.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 3-amino-1-benzothiophene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S.ClH/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10;/h3-6H,2,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNCGTQRJRVQHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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